5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine

Descripción general

Descripción

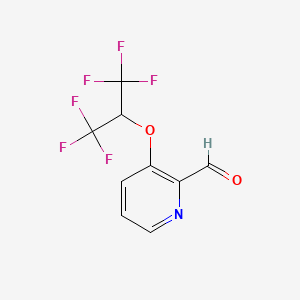

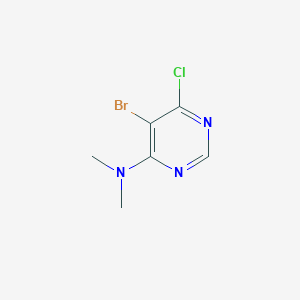

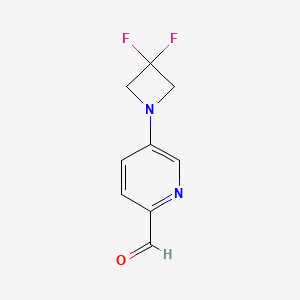

“5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H7BrClN3 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of “5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” consists of a pyrimidine ring substituted with bromine and chlorine atoms at the 5th and 6th positions, respectively. It also has a dimethylamine group attached to the 4th position .Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” is 236.50 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has shown potential in antitumor activity. The related structure of pyridinesulfonamide, which is a fragment of this compound, has been used in the synthesis of enantiomers with significant antitumor properties. These compounds have been tested against PI3Kα kinase, an enzyme involved in cancer progression, and have shown inhibitory effects .

Antibacterial Applications

Sulfonamides, which are structurally related to this compound, were the first antibacterial agents clinically available. They have been widely used in drug design due to their diverse biological activities, including antibacterial properties .

Antiviral Uses

The sulfonamide group, part of the compound’s structure, has applications in antiviral drug development. This is due to its ability to inhibit enzymes that are essential for the viral life cycle .

Antidiabetic Effects

Research has indicated that sulfonamide derivatives can be effective in treating diabetes. They act on various biological pathways that are implicated in the disease, providing a potential avenue for therapeutic application .

Diuretic Properties

Sulfonamides have also been found to possess diuretic properties. This makes them useful in the management of conditions where the removal of excess water from the body is beneficial, such as in certain cardiovascular diseases .

Antithyroid Activity

Compounds containing the sulfonamide group have been used in the treatment of hyperthyroidism. They can inhibit thyroid hormone production, thereby managing the symptoms associated with high levels of thyroid hormones .

Organocatalysis

The capacity of sulfonamide compounds to form weak hydrogen bonds and increase acidity compared to amide groups makes them suitable for use in (stereoselective) organocatalysis. This application is significant in chemical synthesis and pharmaceutical drug design .

Phosphoinositide 3-kinase (PI3K) Inhibition

Pyridine-3-sulfonamide derivatives, which share a similar structure with 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine, have been selected as inhibitors for PI3K. This enzyme plays a crucial role in cellular functions, and its inhibition is a key target in cancer therapy .

Propiedades

IUPAC Name |

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDVGZYOMXKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

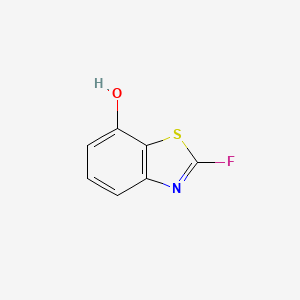

![2-Fluorobenzo[d]thiazol-5-ol](/img/structure/B1408656.png)

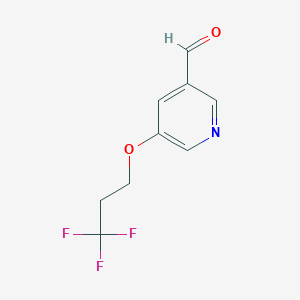

![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)